3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F3INO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of this compound and its derivatives is crucial in the agrochemical and pharmaceutical industries . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group, a methoxy group, and an iodine atom attached to it . The presence of these groups gives the compound its unique physical and chemical properties .Scientific Research Applications
Synthesis of Complex Pyridines
This compound has been pivotal in the synthesis of pyridines substituted with five different elements, showcasing its role in the development of complex organic molecules. The regioselective installation of functional groups on the pyridine nucleus has been demonstrated, highlighting novel methodologies for dehalocyanation of iodopyridines and microwave-assisted hydrolysis processes. These methodologies contribute significantly to the advancement of synthetic organic chemistry, enabling the creation of structurally diverse and functionally rich pyridines for potential applications in medicinal chemistry and materials science (Kieseritzky & Lindström, 2010).
Development of Trifluoromethyl-substituted Pyridines
Further research has expanded on the utility of iodopyridines in the synthesis of trifluoromethyl-substituted pyridines. This work has shown that 2-iodopyridines can be efficiently transformed into 2-(trifluoromethyl)pyridines by the displacement of iodide, facilitated by (trifluormethyl)copper generated in situ. This approach underscores the importance of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine in facilitating the introduction of trifluoromethyl groups into pyridines, a modification that can significantly alter the chemical and physical properties of the resulting compounds for broader applications (Cottet & Schlosser, 2002).
Interaction with Molecular Iodine
The compound's behavior towards molecular iodine has been studied, revealing the formation of a complex with potential antithyroid activity. This interaction was investigated through UV-spectroscopy, leading to the discovery of a novel salt with unique structural characteristics. Such studies are crucial for understanding the reactivity of this pyridine derivative and its potential biological applications, further contributing to the field of drug development and pharmaceutical chemistry (Chernov'yants et al., 2011).
Future Directions
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group have been shown to exhibit improved drug potency towards enzymes such as reverse transcriptase .
Mode of Action
It’s known that molecules with a trifluoromethyl group can lower the pka of the cyclic carbamate, enhancing hydrogen bonding interaction with proteins, thereby improving drug potency .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can be involved in various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence these properties, as it is known to enhance the metabolic stability and lipophilicity of drugs .
Result of Action
It’s known that trifluoromethyl-containing compounds can inhibit the growth of target insects at their larval stages .
Action Environment
It’s known that the stability and reactivity of trifluoromethyl-containing compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
properties
IUPAC Name |
3-iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALNBVZKAAUOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698956 | |
Record name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
503184-34-7 | |
Record name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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